Cas no 4277-29-6 (Cycloheptanecarbaldehyde)

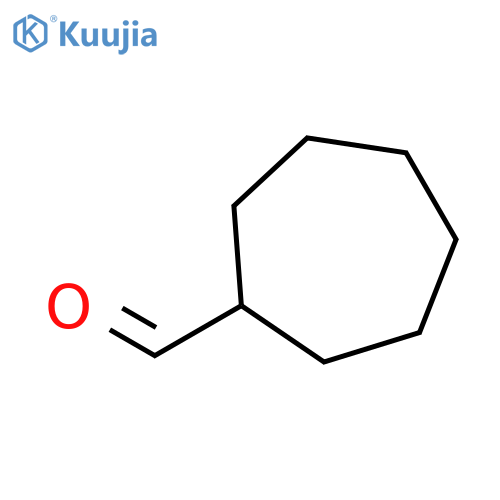

Cycloheptanecarbaldehyde structure

商品名:Cycloheptanecarbaldehyde

Cycloheptanecarbaldehyde 化学的及び物理的性質

名前と識別子

-

- Cycloheptanecarbaldehyde

- Cycloheptanecarboxaldehyde

- cycloheptancarbaldehyd

- Cycloheptylformaldehyd

- Formylcycloheptane

- Methylal-cycloheptan

- Suberonaldehyd

- AMY21681

- A826005

- Aldehydes, 6

- UGBFRCHGZFHSBC-UHFFFAOYSA-N

- DTXSID90195419

- BS-13128

- FT-0693169

- AKOS012322189

- 4277-29-6

- AT13628

- NS00047904

- CS-0144556

- Cycloheptanecarbaldehyde, AldrichCPR

- A1-31725

- MFCD03412495

- SCHEMBL95620

- BDBM50028812

- Z1079442748

- CHEMBL277996

- EN300-91418

- EINECS 224-279-5

- Cycloheptanecarboxal?dehyde

- DB-070339

-

- MDL: MFCD03412495

- インチ: InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2

- InChIKey: UGBFRCHGZFHSBC-UHFFFAOYSA-N

- ほほえんだ: C1CCCC(CC1)C=O

計算された属性

- せいみつぶんしりょう: 126.10400

- どういたいしつりょう: 126.104

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 80.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 0.965

- ふってん: 184°Cat760mmHg

- フラッシュポイント: 58.7°C

- 屈折率: 1.506

- PSA: 17.07000

- LogP: 2.15570

- ようかいせい: 自信がない

Cycloheptanecarbaldehyde セキュリティ情報

- 危険物輸送番号:UN 1989

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16-S26-S36-S37-S39

- リスク用語:R10; R36/37/38

Cycloheptanecarbaldehyde 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Cycloheptanecarbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB155257-5 g |

Cycloheptanecarbaldehyde, 97%; . |

4277-29-6 | 97% | 5g |

€926.00 | 2023-06-23 | |

| TRC | C991218-25mg |

cycloheptanecarbaldehyde |

4277-29-6 | 25mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-91418-10.0g |

cycloheptanecarbaldehyde |

4277-29-6 | 95% | 10.0g |

$2387.0 | 2024-05-21 | |

| Enamine | EN300-91418-2.5g |

cycloheptanecarbaldehyde |

4277-29-6 | 95% | 2.5g |

$727.0 | 2024-05-21 | |

| abcr | AB155257-5g |

Cycloheptanecarbaldehyde, 97%; . |

4277-29-6 | 97% | 5g |

€926.00 | 2025-02-21 | |

| 1PlusChem | 1P00C13Z-500mg |

CYCLOHEPTANECARBALDEHYDE |

4277-29-6 | 95% | 500mg |

$443.00 | 2024-05-02 | |

| 1PlusChem | 1P00C13Z-2.5g |

CYCLOHEPTANECARBALDEHYDE |

4277-29-6 | 95% | 2.5g |

$961.00 | 2024-05-02 | |

| A2B Chem LLC | AF60511-5g |

Cycloheptanecarbaldehyde |

4277-29-6 | 95% | 5g |

$662.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0581-500mg |

cycloheptanecarbaldehyde |

4277-29-6 | 95% | 500mg |

¥851.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0581-250mg |

cycloheptanecarbaldehyde |

4277-29-6 | 95% | 250mg |

¥515.0 | 2024-04-19 |

Cycloheptanecarbaldehyde 関連文献

-

Masanori Yoshida,Erika Masaki,Hiroto Ikehara,Shoji Hara Org. Biomol. Chem. 2012 10 5289

4277-29-6 (Cycloheptanecarbaldehyde) 関連製品

- 872-53-7(Cyclopentanecarboxaldehyde)

- 110-41-8(2-METHYLUNDECANAL)

- 2987-17-9(Cyclobutanecarbaldehyde)

- 6688-11-5(Cyclooctanecarbaldehyde)

- 26254-92-2(2-Ethyl-3-methylbutanal)

- 75853-49-5(12-Methyltridecanal)

- 2043-61-0(cyclohexanecarbaldehyde)

- 96-17-3(2-Methylbutyraldehyde)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4277-29-6)Cycloheptanecarbaldehyde

清らかである:99%

はかる:5g

価格 ($):1635.0